![molecular formula C3ClF5O B1596780 2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride CAS No. 28627-00-1](/img/structure/B1596780.png)
2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride
Overview
Description
2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride is a chemical compound with the molecular formula C3ClF5O . It is also known as 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride . The compound has a molecular weight of 198.93 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 . This compound contains total 9 bond(s); 9 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), and 1 acyl halogenide(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.602g/cm3 and a boiling point of 43.5ºC at 760mmHg .Scientific Research Applications
Advanced Oxidation Processes for Wastewater Treatment
Research has demonstrated the effectiveness of advanced oxidation processes (AOPs) for the treatment of wastewater containing fluorinated compounds. For instance, the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol (TFP), a compound related to 2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride due to its fluorinated structure, were achieved using UV oxidation in a novel three-phase fluidized bed reactor. This process resulted in over 99.95% removal of total organic carbon (TOC) and 99% removal of fluoride, demonstrating the potential for treating wastewater from industries using fluorinated compounds (Yu-Jen Shih, Meng-Tso Tsai, Y. Huang, 2013).
Radiofluorination for Positron Emission Tomography (PET)
Spirocyclic hypervalent iodine(III) complexes have been utilized for the one-step regioselective radiofluorination of non-activated aromatic compounds, including fluorine-18 labeling. This methodology could be relevant for synthesizing radiopharmaceuticals for molecular imaging by PET, highlighting a potential application area for compounds like this compound in facilitating the incorporation of radioactive fluorine into complex molecules (Benjamin H. Rotstein, Nickeisha A. Stephenson, N. Vasdev, Steven H. Liang, 2014).
Electrophilic Fluorination in Organic Synthesis
The synthesis and reactivity of organofluorine compounds are key areas of research due to their significant applications. Electrophilic fluorination, a technique that could involve compounds like this compound, is highlighted as a promising area for introducing fluorine into organic molecules. This process provides a straightforward route for fluorination, underlining the importance of fluorinated reagents in medicinal chemistry and material science (R. Singh, J. Shreeve, 2004).
Safety and Hazards
properties
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-2(6,1(5)10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRFLXVVYNTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382120 | |
Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28627-00-1 | |
Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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